5-(3-Azidopropyl)uridine
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Overview
Description
5-(3-Azidopropyl)uridine: is a thymidine analog, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound is notable for its azide functional group, which makes it a versatile reagent in click chemistry. It is used primarily in scientific research for labeling and tracking DNA synthesis, as well as in the development of targeted therapeutics and diagnostic tools .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Azidopropyl)uridine typically involves the introduction of an azide group to the uridine molecule. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a type of click chemistry reaction. This reaction involves the use of copper as a catalyst to facilitate the addition of an azide group to an alkyne group on the uridine molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of high-purity reagents, controlled reaction conditions, and purification processes to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Azidopropyl)uridine undergoes several types of chemical reactions, primarily involving its azide group. These include:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction is used to attach the azide group to an alkyne group, forming a stable triazole ring
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction does not require a copper catalyst and is used for bioorthogonal labeling
Common Reagents and Conditions:
Copper sulfate and sodium ascorbate: Used as catalysts in CuAAC reactions
Dibenzocyclooctyne (DBCO) or bicyclononyne (BCN): Used in SPAAC reactions
Major Products: The major products of these reactions are triazole-linked compounds, which are stable and can be used for further functionalization or labeling .
Scientific Research Applications
5-(3-Azidopropyl)uridine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and tracking of DNA synthesis, allowing researchers to study cell proliferation and DNA replication
Industry: Used in the development of new materials and technologies, including bioorthogonal labeling and functionalization of biomolecules
Mechanism of Action
The mechanism of action of 5-(3-Azidopropyl)uridine involves its incorporation into DNA during replication. As a thymidine analog, it can be inserted into the DNA strand, allowing researchers to track DNA synthesis. The azide group on the compound enables it to participate in click chemistry reactions, facilitating the attachment of various functional groups for further study or application .
Comparison with Similar Compounds
5-Azido-2’-deoxyuridine: Another thymidine analog with similar applications in DNA labeling and click chemistry
5-Ethynyl-2’-deoxyuridine: Used for labeling DNA synthesis but involves an alkyne group instead of an azide
5-Bromo-2’-deoxyuridine: Commonly used in cell proliferation studies but does not participate in click chemistry
Uniqueness: 5-(3-Azidopropyl)uridine is unique due to its azide functional group, which allows it to participate in both CuAAC and SPAAC reactions. This versatility makes it particularly valuable for bioorthogonal labeling and the development of targeted therapeutics .
Properties
Molecular Formula |
C12H17N5O6 |
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Molecular Weight |
327.29 g/mol |
IUPAC Name |
5-(3-azidopropyl)-1-[(2R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17N5O6/c13-16-14-3-1-2-6-4-17(12(22)15-10(6)21)11-9(20)8(19)7(5-18)23-11/h4,7-9,11,18-20H,1-3,5H2,(H,15,21,22)/t7?,8?,9?,11-/m1/s1 |
InChI Key |
WXYPHRGYUKZYFQ-AWAZGIPZSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C(C(C(O2)CO)O)O)CCCN=[N+]=[N-] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCCN=[N+]=[N-] |
Origin of Product |
United States |
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